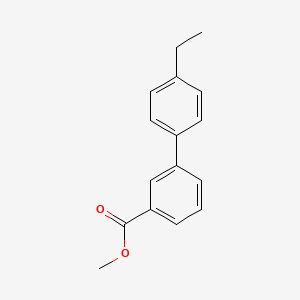

Methyl 3-(4-ethylphenyl)benzoate

Description

Methyl 3-(4-ethylphenyl)benzoate is an aromatic ester characterized by a benzoate core substituted at the 3-position with a 4-ethylphenyl group. Its molecular formula is C₁₆H₁₆O₂ (molecular weight: ~244.29 g/mol), with the ethyl group enhancing lipophilicity compared to simpler benzoates. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 3-(4-ethylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(11-14)16(17)18-2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVCKBYOHRUJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 3-(4-ethylphenyl)benzoate finds applications in various fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in biochemical studies to understand enzyme-substrate interactions.

Medicine: It has potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(4-ethylphenyl)benzoate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between Methyl 3-(4-ethylphenyl)benzoate and related compounds:

2.1 Structural and Electronic Differences

- Substituent Effects: Ethyl (this compound): The ethyl group provides moderate hydrophobicity, favoring lipid bilayer penetration in biological systems. Methoxy (Methyl 3-(4-methoxyphenyl)benzoate): The methoxy group donates electron density via resonance, increasing solubility in polar solvents like methanol or ethanol .

Positional Isomerism :

Substituent positioning significantly impacts reactivity. For example, this compound’s para-ethyl group on the phenyl ring contrasts with meta-substituted analogs like Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, where substituents influence hydrogen-bonding capacity .

2.3 Physicochemical Properties

- Lipophilicity : Ethyl and methyl groups increase logP values compared to hydroxy or methoxy analogs, impacting pharmacokinetics.

- Thermal Stability : Aromatic esters generally exhibit high melting points (>100°C), though exact data for this compound are unreported. Fluorinated derivatives may show higher stability due to strong C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.